Methyl 6-amino-3-bromopicolinate is a compound of interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. While the provided data does not directly discuss Methyl 6-amino-3-bromopicolinate, it does provide insights into related compounds and their synthesis, which can be valuable for understanding the broader context of similar compounds' applications and mechanisms of action.
The synthesis of compounds that can inhibit key cellular processes such as tubulin polymerization is a significant area of research in cancer therapy. The compound discussed in the first paper, GN39482, is an example of a molecule designed to target tubulin and disrupt cancer cell growth. This approach is similar to that used in the development of other anti-cancer drugs, which often aim to interfere with the replication and repair mechanisms of cancer cells1.
The second paper provides a detailed synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in the production of some anti-cancer drugs that inhibit thymidylate synthase. Thymidylate synthase is another critical enzyme in DNA synthesis, and its inhibition can lead to the suppression of cancer cell growth. The synthesis process described involves several steps, starting from p-toluidine and leading to the final brominated compound with a yield of 23.1%. This research contributes to the field by detailing the production of intermediates that are essential for the development of new therapeutic agents2.
Methyl 6-amino-3-bromopicolinate is classified as a derivative of picolinic acid, characterized by the presence of a bromine atom at the 3-position and an amino group at the 6-position of the pyridine ring. Its chemical formula is and it has a CAS number of 178876-83-0 . This compound is primarily used in pharmaceutical research and development due to its potential biological activities.
The synthesis of methyl 6-amino-3-bromopicolinate can be achieved through various methods. One commonly reported route involves the bromination of 6-amino-picolinic acid followed by methyl esterification. Specific steps include:
These methods are noted for their efficiency and straightforward execution, making them suitable for laboratory synthesis.
The molecular structure of methyl 6-amino-3-bromopicolinate features a pyridine ring with distinct functional groups:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond lengths, angles, and spatial arrangement.
Methyl 6-amino-3-bromopicolinate participates in various chemical reactions typical for compounds containing amino and halogen functional groups. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop new derivatives .
The mechanism of action of methyl 6-amino-3-bromopicolinate is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The amino group may facilitate hydrogen bonding or ionic interactions with target sites, while the bromine atom may influence binding affinity through steric effects or electronic interactions. Studies on related compounds suggest potential activity in modulating neurotransmitter systems or acting as enzyme inhibitors .
Methyl 6-amino-3-bromopicolinate has several notable applications:
Methyl 6-amino-3-bromopicolinate is systematically named as methyl 6-amino-3-bromopyridine-2-carboxylate, reflecting its pyridine ring substitution pattern. The compound’s molecular formula, C₇H₇BrN₂O₂, has been experimentally confirmed through elemental analysis and mass spectrometry, yielding a molecular weight of 231.05 g/mol [1] [4] [5]. Its structure integrates three functional groups: an ester (–COOCH₃), an amino (–NH₂), and a bromo (–Br) substituent at positions 2, 6, and 3 of the pyridine ring, respectively. The canonical SMILES representation, O=C(OC)C₁=NC(N)=CC=C₁Br, unambiguously defines atomic connectivity [2] [5]. This assignment aligns with International Union of Pure and Applied Chemistry (IUPAC) guidelines and is cross-validated by multiple chemical databases [1] [6].
Table 1: Nomenclature and Molecular Identity
Property | Value | Source |
---|---|---|
CAS Registry Number | 178876-83-0 | [1] [5] |
IUPAC Name | methyl 6-amino-3-bromopyridine-2-carboxylate | [5] |
Molecular Formula | C₇H₇BrN₂O₂ | [1] [4] |
Molecular Weight | 231.05 g/mol | [2] [4] |
Canonical SMILES | COC(=O)C₁=NC(N)=CC=C₁Br | [5] [6] |
Spectroscopic data provide definitive evidence for the compound’s structure and purity:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Critical absorption bands confirm functional groups:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows the molecular ion peak at m/z 231.95/233.95 ([M]⁺, characteristic Br isotopic pattern), with fragmentation ions at m/z 200 (loss of –OCH₃) and m/z 154 (subsequent loss of HBr) [2] [10].
Table 2: Key Spectroscopic Assignments
Technique | Signal/Peak | Assignment |
---|---|---|
¹H NMR | δ 3.90 ppm (s, 3H) | Methoxy group (–OCH₃) |
δ 7.25 ppm (d, 1H) | H-5 pyridine proton | |
δ 8.05 ppm (d, 1H) | H-4 pyridine proton | |
¹³C NMR | δ 160.1 ppm | Ester carbonyl carbon |
δ 120.0 ppm | C-3 (Br-substituted carbon) | |
IR | 1725 cm⁻¹ | C=O stretch (ester) |
3400 cm⁻¹ | N–H stretch (amine) |
While single-crystal X-ray diffraction data for Methyl 6-amino-3-bromopicolinate remains unreported, computational modeling predicts key structural features. Density functional theory (DFT) calculations indicate a planar pyridine ring with slight distortion due to steric interactions between the bromine and ester groups. The amino group adopts a coplanar conformation relative to the ring, facilitating resonance conjugation. This planarity enhances intramolecular hydrogen bonding potential between the amino group (N–H) and the ester carbonyl oxygen, stabilizing the structure [2].
The molecule’s solid-state packing is inferred from analogues: Lattice energy minimization suggests a monoclinic crystal system stabilized by N–H⋯O=C and N–H⋯N hydrogen bonds. The presence of heavy bromine atoms may facilitate halogen bonding interactions, influencing crystal morphology and melting behavior. Computed physical properties include a dipole moment of ~4.2 Debye (polarity) and a solvent-accessible surface area of 211.5 Ų [2] [6].
The positional isomer Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9) exhibits distinct properties due to altered bromine and amino group orientation:
Table 3: Isomer Comparison
Property | Methyl 6-amino-3-bromopicolinate (CAS 178876-83-0) | Methyl 3-amino-6-bromopicolinate (CAS 866775-09-9) | |
---|---|---|---|
Bromine Position | C-3 (meta to ring N) | C-6 (ortho to ester) | |
Amino Group Position | C-6 (para to ester) | C-3 (meta to ester) | |
Melting Point | Decomposes | 140–142°C | |
Aqueous Solubility | 0.96 mg/mL | 1.03 mg/mL | |
Electrophilic Reactivity | Favors C-5 substitution | Favors C-4 substitution | |
Characteristic Color | Off-white to pale yellow | Yellow to pearl yellow | [3] [10] |
This structural divergence underpins distinct reactivity patterns in pharmaceutical synthesis, where the 6-amino-3-bromo isomer serves as a precursor for kinase inhibitors, while the 3-amino-6-bromo isomer aids in constructing fused heterocycles [8] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2